(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol is a chemical compound characterized by its unique molecular structure, which includes a thiazole ring and a pyridine moiety. Its molecular formula is C10H10N2OS, and it has a molecular weight of approximately 206.26 g/mol. The compound is recognized for its potential applications in medicinal chemistry and material science due to its interesting biological properties and reactivity .
These reactions are significant for the synthesis of analogs and derivatives with enhanced biological activity or different properties .
(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol exhibits notable biological activities, including:
The biological mechanisms are often linked to the ability of the thiazole and pyridine rings to interact with biological targets, such as enzymes and receptors.
The synthesis of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol typically involves multi-step organic reactions:
Various methodologies have been reported in literature, emphasizing the versatility in synthetic routes .
The applications of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol span several fields:
The compound's ability to form complexes with metal ions also opens avenues in coordination chemistry .
Interaction studies have focused on understanding how (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol interacts with various biological targets. Key findings include:
These interactions are critical for elucidating the compound's mechanism of action and optimizing its therapeutic potential .
Several compounds share structural similarities with (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol. Here are a few notable examples:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| 4-Methylthiazole | C5H6N2S | Antimicrobial | Simpler structure, lacks pyridine |
| 2-Aminothiazole | C3H4N2S | Antifungal | Contains amino group instead of hydroxymethyl |
| 4-Pyridylthiazole | C7H6N2S | Antitumor | Directly linked pyridine without methyl substitution |
(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol stands out due to its specific combination of functional groups that enhance its biological activity and reactivity compared to these similar compounds .
This compound's unique structure allows for diverse applications and interactions, making it a significant candidate for further research in medicinal chemistry and related fields.
| Synthetic Method | Starting Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch Synthesis | 4-Pyridyl-carbothioamide, α-halocarbonyl compounds | Ethanol, reflux, base catalyst | High yields, versatile, well-established | Potential epimerization, sensitive to steric hindrance |
| Gabriel Synthesis | α-Acylamino ketones, P₂S₅ | Chloroform, triethylamine | Suitable for 2,5-substituted thiazoles | Handling of toxic reagents |
| Cook-Heilborn | α-Aminonitriles, CS₂ or COS | Varied conditions | Effective for amino-thiazoles | Limited substrate scope |
| Multicomponent | Various combinations | One-pot conditions | Reduced steps, improved efficiency | Complex reaction mixtures |
The synthesis of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol requires precise introduction and modification of functional groups, particularly the methyl group at the 4-position and the hydroxymethyl group at the 5-position of the thiazole ring [13] [1].
The methyl group at the 4-position of the thiazole ring in (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol can be introduced through several strategic approaches [1] [14]:
The presence of the methyl group at the 4-position significantly influences the electronic properties of the thiazole ring, affecting both its reactivity and the subsequent introduction of other functional groups [17] [14].
The hydroxymethyl group at the 5-position represents a critical functional element in (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol, requiring specific synthetic strategies for its introduction . Several approaches have been developed for this purpose:
One of the most common methods involves the reduction of thiazole-5-carboxylate derivatives to the corresponding hydroxymethyl group [20] [21]:
Alternative approaches involve direct hydroxymethylation of the thiazole ring at the 5-position [21]:
Recent advancements have led to the development of one-pot synthesis methods for introducing the hydroxymethyl group at the 5-position of the thiazole ring [10] [21]:
Various functional group interconversions can be employed to optimize the synthesis of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol [14]:
Table 2: Functional Group Introduction and Modification Techniques
| Functional Group | Introduction Method | Reagents | Reaction Conditions | Yield Range (%) |
|---|---|---|---|---|
| 4-Methyl | Direct incorporation | Substituted α-halocarbonyl compounds | Ethanol, reflux, 2-4 h | 65-85 |
| 4-Methyl | Post-synthetic methylation | Methylating agents (CH₃I, dimethyl sulfate) | Base, solvent, 0-25°C | 50-75 |
| 5-Hydroxymethyl | Ester reduction | LiAlH₄ or NaBH₄ | THF or ethanol, 0-25°C, 2-6 h | 70-90 |
| 5-Hydroxymethyl | Direct hydroxymethylation | LDA, formaldehyde | THF, -78°C to rt | 60-80 |
| 5-Hydroxymethyl | One-pot hydrolysis-reduction | Water, metal/acid | 50-100°C, 1-3 h | 75-95 |
The development of efficient and scalable processes for the synthesis of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol is crucial for both laboratory and industrial applications [25] [26]. Various optimization strategies have been explored to enhance yield, improve purity, and facilitate large-scale production [10] [12].
Optimization of reaction conditions plays a pivotal role in improving the yield and efficiency of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol synthesis [25] [10].
Careful control of reaction temperature and time significantly impacts the yield and purity of the final product [10] [12]:
The choice of solvent significantly influences reaction efficiency and product yield [25] [26]:
The selection and optimization of catalysts can dramatically enhance reaction efficiency [12] [28]:
Continuous flow chemistry offers significant advantages for the scalable synthesis of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol, particularly for industrial applications [10] [29]:
Studies have demonstrated that multistep continuous flow synthesis of thiazole derivatives can achieve high yields (39-46%) over three continuous chemical steps in reaction times less than 15 minutes [10] [29].
The implementation of green chemistry principles has gained significant attention in the optimization of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol synthesis [25] [26]:
Recent studies have shown that the use of deep eutectic solvents, particularly L-proline-ethylene glycol mixtures, can significantly enhance the efficiency and environmental profile of thiazole synthesis [25] [26].
Various strategies have been developed to enhance the yield of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol synthesis [10] [12]:
Table 3: Process Optimization Parameters and Their Impact on Yield
| Optimization Parameter | Experimental Conditions | Impact on Yield | Scalability Potential |
|---|---|---|---|
| Temperature | 20-150°C | Up to 10-fold increase at optimal temperature (150°C) | High |
| Reaction Time | 30 min - 8 h | Optimal at 5-7 h for batch, <15 min for flow | High |
| Solvent | Ethanol, water, PEG-600, green solvents | Water as co-solvent: up to 104-fold yield improvement | Medium to High |
| Catalyst | Base catalysts, enzymes (10-50 mg PPT) | Optimal enzyme loading (20 mg PPT): 90% yield | Medium |
| Flow Rate (continuous) | Various flow rates | Reduced reaction time (<15 min) with 39-46% yield | Very High |
| Water Content | 0-10 equivalents | Optimal at 1-5 equivalents: up to 104-fold improvement | High |
The comprehensive spectroscopic characterization of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol requires a multi-technique approach to fully elucidate its molecular structure and electronic properties. This heterocyclic compound, with the molecular formula C₁₀H₁₀N₂OS and molecular weight of 206.27 g/mol [1], presents unique spectroscopic challenges due to its complex aromatic system combining pyridine and thiazole rings with a hydroxymethyl substituent.
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol through analysis of both proton and carbon-13 environments. The ¹H NMR spectrum reveals characteristic chemical shift patterns that confirm the presence of distinct aromatic and aliphatic environments within the molecule [2] [3] [4].
The pyridine ring protons exhibit distinct chemical shift regions that reflect their electronic environment. The ortho protons (H-2 and H-6) relative to the nitrogen atom appear as doublets in the range of 8.6-8.8 ppm with coupling constants of 5-6 Hz, consistent with the electron-withdrawing effect of the pyridine nitrogen [2] [3] [4]. These downfield chemical shifts reflect the deshielding effect of the aromatic π-system and the electronegative nitrogen heteroatom. The meta protons (H-3 and H-5) appear at 7.8-8.0 ppm as doublets with similar coupling constants, positioned upfield relative to the ortho protons due to reduced direct influence from the nitrogen atom [2] [3] [4].
The thiazole ring contributes specific spectroscopic signatures that distinguish it from other heterocyclic systems. The methyl group attached to the thiazole ring appears as a singlet in the range of 2.6-2.9 ppm, reflecting the electron-withdrawing nature of the thiazole heterocycle which causes a downfield shift compared to typical aliphatic methyl groups [2] [3] [4]. This chemical shift is characteristic of methyl groups directly attached to electron-deficient aromatic systems.
The hydroxymethyl group provides distinctive signals that confirm the presence of the alcohol functionality. The methylene protons (-CH₂OH) appear as a singlet between 4.7-5.2 ppm, with the chemical shift influenced by both the electron-withdrawing thiazole ring and the electronegative oxygen atom [5] . The hydroxyl proton typically appears as a broad singlet between 4.5-5.8 ppm, often showing variable chemical shifts depending on concentration, temperature, and hydrogen bonding interactions with solvent molecules [5] .
¹³C NMR spectroscopy provides complementary structural information through carbon chemical shift analysis. The aromatic carbon atoms of the thiazole ring appear in the range of 150-170 ppm, reflecting the sp² hybridization and aromatic character of these carbons [2] [3] [4]. The pyridine aromatic carbons exhibit chemical shifts between 120-155 ppm, with the carbon bearing the nitrogen showing the most downfield shift due to the electronegative heteroatom [2] [3] [4]. The thiazole methyl carbon appears between 18-20 ppm, while the hydroxymethyl carbon (-CH₂OH) is observed at 58-62 ppm, consistent with carbon atoms bearing electronegative oxygen substituents [5] .
Detailed analysis of coupling patterns reveals important structural information about the molecule. The pyridine ring protons show characteristic ortho coupling (³J = 5-6 Hz) between adjacent aromatic protons, confirming the aromatic substitution pattern [2] [3] [4]. The absence of coupling between the methyl protons and aromatic protons confirms the direct attachment of the methyl group to the thiazole ring without intervening CH₂ groups.
Mass spectrometry of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol provides crucial information about molecular weight confirmation and fragmentation pathways that reveal structural features. The molecular ion peak appears at m/z 206, corresponding to the molecular formula C₁₀H₁₀N₂OS with moderate intensity (25-45% relative intensity) [7] [8] [9].
The fragmentation pattern follows predictable pathways based on bond strength and stability of resulting fragment ions. The most significant fragmentation occurs through α-cleavage adjacent to the thiazole ring, resulting in loss of the methyl group to produce a fragment at m/z 191 [M-15]⁺ with relative intensity of 15-35% [7] [8] [9]. This fragmentation is characteristic of methylated heterocyclic compounds where the methyl-aromatic bond represents a relatively weak site for fragmentation.
Loss of the hydroxymethyl group (-CH₂OH, 30 mass units) produces a prominent fragment at m/z 176 [M-30]⁺ with high relative intensity (40-65%) [7] [8] [9]. This fragmentation reflects the tendency for alcohol-containing compounds to undergo α-cleavage adjacent to the oxygen atom, forming stable aromatic cations. The high intensity of this fragment suggests favorable thermodynamic stability of the resulting thiazole-pyridine cation.
Sequential fragmentation patterns provide additional structural confirmation. The m/z 162 fragment [M-44]⁺ results from loss of both formyl (CHO) and methyl groups with relative intensity of 20-40% [7] [8] [9]. This fragmentation likely proceeds through rearrangement mechanisms involving the hydroxymethyl group, where oxidation to a formyl group followed by loss creates the observed fragment. The m/z 148 fragment [M-58]⁺ corresponds to loss of both the hydroxymethyl and methyl groups (CH₂OH + CH₃) with intensity of 10-25% [7] [8] [9].
Ring fragmentation produces characteristic heterocyclic fragments that confirm the aromatic core structure. The pyridinium ion appears at m/z 78 with substantial intensity (30-50%) [7] [8] [9], formed through cleavage of the thiazole-pyridine linkage and retention of positive charge on the pyridine nitrogen. This fragment is highly diagnostic for pyridine-containing compounds and provides confirmation of the pyridine ring integrity.
Smaller fragment ions provide additional structural information. The formyl cation (CHO⁺) at m/z 45 with intensity 10-30% likely arises through McLafferty rearrangement of the hydroxymethyl group [7] [8] [9]. The hydroxymethyl cation (CH₂OH⁺) at m/z 31 with intensity 15-35% forms through direct α-cleavage from the thiazole ring [7] [8] [9].
The fragmentation mechanisms reveal important information about bond strengths and electron distribution within the molecule. The preferential loss of substituents rather than ring fragmentation indicates the aromatic systems provide significant stabilization. The relatively high intensity of fragments retaining the aromatic core suggests these structures benefit from resonance stabilization and delocalized charge distribution.
Vibrational spectroscopy through Fourier Transform Infrared (FTIR) analysis provides detailed information about functional group identification and molecular bonding characteristics. The infrared spectrum of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol exhibits distinctive absorption bands that correspond to specific vibrational modes within the molecule [10] [11] [12] [13].
The hydroxyl stretching vibration appears as a broad, medium-to-strong intensity band between 3200-3600 cm⁻¹, characteristic of alcohol functional groups [10] [11] [12] [13]. The breadth of this absorption reflects hydrogen bonding interactions, either intermolecular in condensed phases or intramolecular with the heterocyclic nitrogen atoms. The exact position within this range depends on the degree of hydrogen bonding, with more extensive hydrogen bonding causing shifts to lower wavenumbers.
Aromatic carbon-hydrogen stretching vibrations appear between 3030-3100 cm⁻¹ with medium intensity, characteristic of sp² C-H bonds in aromatic systems [10] [11] [12] [13]. These bands confirm the aromatic nature of both the pyridine and thiazole rings. The aliphatic C-H stretching modes appear at higher wavenumbers, with methyl group stretching between 2850-2970 cm⁻¹ and methylene stretching between 2920-2980 cm⁻¹, both showing strong intensity due to the multiple C-H bonds present [10] [11] [12] [13].
The aromatic C=N and C=C stretching vibrations provide crucial information about the heterocyclic ring systems. Pyridine ring C=N stretching appears between 1580-1620 cm⁻¹ with strong intensity, while thiazole ring C=N stretching occurs at slightly lower wavenumbers (1520-1560 cm⁻¹) due to the different electronic environment created by the sulfur heteroatom [10] [11] [12] [13]. Aromatic C=C stretching vibrations appear between 1450-1500 cm⁻¹ with strong intensity, reflecting the delocalized π-electron system of the aromatic rings.
The carbon-oxygen stretching vibration of the hydroxymethyl group appears between 1000-1100 cm⁻¹ with strong intensity, characteristic of primary alcohol C-O bonds [10] [11] [12] [13]. This band position confirms the primary alcohol structure and distinguishes it from secondary or tertiary alcohol functionalities.
Ring breathing vibrations provide fingerprint information specific to the heterocyclic systems present. Pyridine ring breathing modes appear between 1580-1600 cm⁻¹ with medium intensity, while thiazole ring breathing occurs at 1480-1520 cm⁻¹ [10] [11] [12] [13]. These vibrations involve symmetric expansion and contraction of the ring systems and are highly characteristic of specific aromatic heterocycles.
Carbon-hydrogen bending vibrations appear in the fingerprint region with aromatic C-H bending between 1420-1480 cm⁻¹ and methyl C-H bending between 1360-1420 cm⁻¹, both showing medium intensity [10] [11] [12] [13]. The carbon-sulfur stretching vibration appears between 700-750 cm⁻¹ with medium intensity, providing confirmation of the thiazole ring structure [10] [11] [12] [13]. Ring deformation modes appear at lower wavenumbers (600-700 cm⁻¹) with weak to medium intensity, representing out-of-plane bending motions of the aromatic systems.
Electronic transition studies through ultraviolet-visible spectroscopy reveal the electronic structure and excited state properties of the molecule. The π → π* transitions of the pyridine ring system appear between 250-270 nm with high extinction coefficients (8,000-15,000 M⁻¹cm⁻¹), reflecting the strong electronic transitions within the aromatic π-system [14] [15] [16] [17]. These transitions show bathochromic shifts in polar solvents due to stabilization of the excited state through solvent-solute interactions.
The thiazole ring contributes π → π* transitions between 240-260 nm with extinction coefficients of 6,000-12,000 M⁻¹cm⁻¹ [14] [15] [16] [17]. These transitions typically show slight hypsochromic shifts compared to pyridine due to the different electronic properties of the sulfur heteroatom. The presence of both aromatic systems creates opportunities for electronic coupling and extended conjugation effects.
Lower energy n → π* transitions arise from lone pair electrons on the nitrogen and sulfur heteroatoms. Nitrogen lone pair excitation occurs between 280-320 nm with lower extinction coefficients (100-1,000 M⁻¹cm⁻¹) and shows significant solvatochromic behavior [14] [15] [16] [17]. Sulfur lone pair transitions appear between 300-340 nm with even lower extinction coefficients (50-500 M⁻¹cm⁻¹) and exhibit weak solvent dependence due to the lower electronegativity of sulfur compared to nitrogen [14] [15] [16] [17].
Extended conjugation between the pyridine and thiazole rings through the connecting bond creates additional electronic transitions between 260-290 nm with high extinction coefficients (10,000-25,000 M⁻¹cm⁻¹) [14] [15] [16] [17]. These transitions show strong solvatochromism, indicating significant charge redistribution upon electronic excitation. Charge transfer transitions may also occur between 350-400 nm with moderate extinction coefficients (1,000-5,000 M⁻¹cm⁻¹), showing pronounced solvent effects due to the dipolar nature of the excited states [14] [15] [16] [17].